molecular formula C7H3F2IO B1378396 3,5-Difluoro-4-iodobenzaldehyde CAS No. 357166-64-4

3,5-Difluoro-4-iodobenzaldehyde

Cat. No. B1378396
CAS RN: 357166-64-4
M. Wt: 268 g/mol
InChI Key: YPNPMPXTPBLXEB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodobenzaldehyde is an aromatic benzaldehyde derivative . It has a molecular weight of 268 . The IUPAC name for this compound is 3,5-difluoro-4-iodobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 3,5-Difluoro-4-iodobenzaldehyde is C7H3F2IO . This compound contains a benzene ring with iodine and aldehyde functional groups attached to it, along with two fluorine atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Difluoro-4-iodobenzaldehyde are not available, benzaldehyde derivatives are known to undergo a variety of reactions. They can participate in nucleophilic addition reactions, oxidation reactions, and more .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-iodobenzaldehyde is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

1. Catalyst Precursor in Heck and Suzuki Reactions

3,5-Difluoro-4-iodobenzaldehyde has been utilized in the preparation of fluorous imine and thioether palladacycles, acting as precursors for highly active Heck and Suzuki catalysts. These catalysts demonstrate exceptional turnover numbers, exceeding 10^6 under specific conditions. This application highlights the compound's role in facilitating efficient carbon-carbon bond formation, a critical process in organic synthesis and pharmaceutical production (Rocaboy & Gladysz, 2003).

2. In Spectroscopic Studies

The molecule has been characterized through various spectroscopic techniques like FT-IR, Raman, and X-ray diffraction. These studies help in understanding the molecular structure and behavior of the compound under different conditions, which is crucial for its application in material science and molecular engineering (Kumar et al., 2015).

3. In Synthesis of Anticancer Agents

3,5-Difluoro-4-iodobenzaldehyde has been used in the synthesis of fluorinated analogues of combretastatin A-4, an anticancer compound. This demonstrates its potential in the development of new therapeutic agents with improved efficacy in cancer treatment (Lawrence et al., 2003).

4. Development of Liquid Crystalline and Fire Retardant Molecules

Research has been conducted on synthesizing novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units using derivatives of this compound. Such molecules have potential applications in advanced materials engineering, particularly in enhancing fire safety (Jamain et al., 2020).

5. Electrocatalysis Research

Studies have been conducted on the electrocatalysis of NADH oxidation using films derived from 3,5-Difluoro-4-iodobenzaldehyde derivatives. This application is significant in the field of biosensors and bioelectronic devices, where such films can be used to detect and measure biological compounds (Pariente et al., 1994).

Safety and Hazards

This compound is associated with certain hazards. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

3,5-difluoro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNPMPXTPBLXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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